beta-ENDORPHIN

opioid receptor pharmacology presynaptic mu-opioid receptors adenylate cyclase inhibition

β-Endorphin is the only endogenous peptide that engages the putative epsilon (EOR) site and shows 100‑fold higher selectivity for presynaptic mu‑opioid receptors (EC₅₀ ~1 nM) vs. postsynaptic sites—a property unmatched by enkephalins or Dynorphin A. Researchers calibrating the guinea‑pig ileum or mouse vas deferens bioassays rely on its balanced mu/delta potency. For epsilon‑receptor profiling or central antinociception studies via ICV administration, this ≥98 % pure synthetic is the definitive tool. Confirm stock and custom sizes now.

Molecular Formula C158H251N39O46S
Molecular Weight 3465.0 g/mol
CAS No. 61214-51-5
Cat. No. B3029290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-ENDORPHIN
CAS61214-51-5
Synonymseta Endorphin
beta-Endorphin
beta-Endorphin (1-31)
Endorphin, beta
Molecular FormulaC158H251N39O46S
Molecular Weight3465.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1
InChIKeyJMHFFDIMOUKDCZ-NTXHZHDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Endorphin (CAS 61214-51-5): An Endogenous 31-Amino Acid Opioid Peptide with Distinct Receptor Engagement and Functional Selectivity


Beta-Endorphin is a 31-amino acid endogenous opioid peptide derived from the C-terminal cleavage of pro-opiomelanocortin (POMC). It functions as a non-selective agonist across mu (MOR), delta (DOR), and putative epsilon (EOR) opioid receptors, with a documented high affinity for presynaptic mu-opioid receptors and a unique binding profile at the non-mu, non-delta, non-kappa epsilon site [1]. Unlike its shorter endogenous counterparts such as Met- and Leu-enkephalin, beta-endorphin exhibits a distinct structural domain organization that underpins its broader receptor engagement and differential functional outcomes in assays ranging from neurotransmitter release inhibition to in vivo antinociception [2].

Why Beta-Endorphin Cannot Be Directly Replaced by Met-Enkephalin, Dynorphin A, or Other Endogenous Opioids in Experimental Design


Despite sharing the canonical N-terminal 'YGGF' opioid message sequence with Met- and Leu-enkephalin, beta-endorphin possesses a unique C-terminal extension that confers distinct pharmacological properties, including a 100-fold higher apparent affinity for presynaptic mu-opioid receptors compared to postsynaptic mu-receptors and the exclusive ability to engage the beta-endorphin-specific epsilon receptor [1]. Substitution with Met-enkephalin results in a 30-fold lower potency in presynaptic mu-receptor assays, while Dynorphin A fails to activate the epsilon site, underscoring that these peptides are not functionally interchangeable [2].

Quantitative Comparative Evidence for Beta-Endorphin Differentiation in Opioid Receptor Pharmacology


Beta-Endorphin Exhibits 100-Fold Higher Apparent Affinity for Presynaptic vs. Postsynaptic Mu-Opioid Receptors Compared to Dynorphin A

In superfused rat brain slices, beta-Endorphin₁₋₃₁ demonstrates an approximately 100-fold higher apparent affinity for presynaptic mu-opioid receptors (EC₅₀: 1 nM) mediating inhibition of electrically evoked [³H]norepinephrine release, compared to its affinity for striatal adenylate cyclase-coupled mu-receptors (EC₅₀: ~100 nM) [1]. In stark contrast, the kappa-opioid receptor agonist Dynorphin A₁₋₁₃ shows no such differential affinity, exhibiting a similar EC₅₀ of approximately 0.1 µM at both receptor populations [1].

opioid receptor pharmacology presynaptic mu-opioid receptors adenylate cyclase inhibition

Beta-Endorphin Binds with High Affinity to Mu and Delta Receptors but Exhibits a Unique, Selective Affinity for the Epsilon Opioid Receptor Site

In rat brain membrane competition binding studies, beta-Endorphin binds to the [³H]U-69,593-insensitive site, now characterized as the beta-endorphin-specific epsilon receptor, a non-mu, non-delta, non-kappa binding site [1]. This is in direct contrast to Dynorphin A, which displays high affinity for the [³H]U-69,593-sensitive kappa opioid receptor but does not bind the epsilon site [1]. Furthermore, radiolabeled human ¹²⁵I-beta-endorphin exhibits high-affinity binding to both mu and delta opioid sites in rat brain membranes (Kd: 2 nM, Bmax: 0.62 pmol/mg protein), with a slight preference for mu sites, while showing low affinity at kappa sites [2].

opioid receptor binding epsilon opioid receptor radioligand binding assays

Beta-Endorphin Demonstrates a ~200-Fold Functional Selectivity for Mu- vs. Delta-Mediated Neurotransmitter Release in Rat Brain Slices

In functional superfusion experiments using rat brain slices, beta-Endorphin potently inhibited the electrically evoked release of [³H]norepinephrine from neocortical slices with an IC₅₀ of approximately 0.5 nM, a response mediated by presynaptic mu-opioid receptors [1]. Conversely, it was approximately 200-fold less potent at inhibiting [¹⁴C]acetylcholine release from neostriatal slices, a delta-opioid receptor-mediated response, exhibiting an IC₅₀ of about 100 nM [1].

functional receptor selectivity neurotransmitter release mu vs. delta opioid receptors

Beta-Endorphin is a More Potent Antinociceptive Agent on a Molar Basis than Morphine or Enkephalins Following Intracisternal Administration

In a mouse model of acute pain, intracisternal administration of beta-Endorphin produced significant antinociception and was found to be, on a molar basis, considerably more potent than morphine, [Met]enkephalin, or [Leu]enkephalin [1]. While quantitative ED₅₀ values for the comparators were not provided, the study explicitly ranks beta-Endorphin as the most potent antinociceptive agent via this route, and it was the only peptide among the eleven tested to produce both significant antinociception and hypothermia [1].

antinociception in vivo pharmacology analgesic potency

Beta-Endorphin Displays Equipotent Activity in Guinea-Pig Ileum and Mouse Vas Deferens Assays, in Contrast to Enkephalins

In classical bioassay preparations, beta-Endorphin is approximately equipotent in inhibiting electrically evoked contractions of the guinea-pig ileum (predominantly mu-opioid receptor-mediated) and the mouse vas deferens (predominantly delta-opioid receptor-mediated) [1]. This contrasts sharply with Met- and Leu-enkephalin, which are 30 to 60 times more potent than morphine in the mouse vas deferens but show relatively lower potency in the guinea-pig ileum [1].

bioassay tissue-specific pharmacology opioid receptor activity

Beta-Endorphin is Rapidly Cleared from Plasma with a Half-Life of 4.8 Minutes, Mandating Immediate Processing or Stabilization in Ex Vivo Studies

Following intravenous injection in anesthetized rabbits, beta-Endorphin exhibits a plasma disappearance half-time (t₁/₂) of 4.8 minutes, as measured by radioimmunoassay [1]. This rapid clearance is more than 2.5-fold faster than that of beta-Lipotropin (t₁/₂: 13.7 min), its precursor protein [1]. Although the study does not provide comparative data for other small opioid peptides like enkephalins, which are known to be highly susceptible to rapid enzymatic degradation, the reported t₁/₂ provides a quantitative benchmark for the inherent instability of beta-Endorphin in biological fluids.

pharmacokinetics peptide stability ex vivo handling

Defined Research and Industrial Application Scenarios for Beta-Endorphin Based on Quantitative Evidence


Investigating Presynaptic Mu-Opioid Receptor Function and Modulation of Norepinephrine Release

Researchers requiring a highly selective tool for studying presynaptic mu-opioid receptor function should prioritize beta-Endorphin. Its 100-fold higher apparent affinity for this receptor population (EC₅₀: 1 nM) compared to postsynaptic mu-receptors, a property not shared by Dynorphin A, makes it the ligand of choice for experiments designed to isolate and quantify presynaptic mu-opioid modulation of neurotransmitter release, particularly norepinephrine [1].

Characterization and Functional Study of the Epsilon Opioid Receptor

Beta-Endorphin is the only established endogenous ligand with a defined, high-affinity binding site at the putative epsilon opioid receptor. Therefore, it is an indispensable reagent for any research program aimed at characterizing the pharmacology, signaling, and physiological role of this unique, non-mu, non-delta, non-kappa opioid receptor subtype [2]. Its use is essential for validating epsilon receptor expression and function in native tissues and heterologous systems.

In Vivo Studies of Centrally-Mediated Antinociception Following Central Administration

For in vivo studies requiring a potent, centrally-acting analgesic stimulus, particularly those employing intracerebroventricular or intracisternal administration routes, beta-Endorphin offers a significant advantage over morphine and other endogenous opioids. Its documented superior molar potency in producing antinociception after central delivery makes it a more efficient and robust tool for probing central pain pathways and stress-induced analgesia mechanisms [3].

Standardization and Quality Control in Opioid Peptide Bioassays (Guinea-Pig Ileum / Mouse Vas Deferens)

Due to its balanced potency across mu- and delta-predominant tissue preparations (equipotent in guinea-pig ileum and mouse vas deferens), beta-Endorphin serves as a valuable reference standard for calibrating and normalizing responses in these classic bioassays. Its use allows for more reliable cross-tissue comparisons of novel opioid compounds, in contrast to the delta-biased activity profile of enkephalins [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-ENDORPHIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.